molecular formula C11H21NO4 B1283737 Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 220218-58-6

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1283737
CAS No.: 220218-58-6
M. Wt: 231.29 g/mol
InChI Key: ULXATPSIGBJTPI-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl group at position 3, and a hydroxymethyl substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its functional groups enable further derivatization.

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXATPSIGBJTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158248
Record name 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220218-58-6
Record name 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220218-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Resolution Method

This approach involves resolving racemic 3-hydroxypiperidine using chiral acids, followed by protection with tert-butyl chloroformate.

Reaction Overview

  • Starting Material : 3-Hydroxypiperidine.
  • Resolution Agents : Tartaric acid derivatives or camphorsulfonic acid salts.
  • Protection Step : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or 1,4-dioxane.
Key Steps and Conditions
Step Reagents/Conditions Yield Source
1 Resolution using tartaric acid derivative Low yield (<50%)
2 Protection with Boc₂O in DCM, triethylamine, 20°C, 2h 88%

Limitations : Low overall yield due to multi-step purification and inefficiency in chiral resolution.

Biotransformation Approach

Enzyme-catalyzed asymmetric reduction of piperidinones offers high enantioselectivity.

Reaction Overview

  • Substrate : 4-Hydroxymethylpiperidine-1-carboxylate derivatives.
  • Catalyst : Ketoreductase enzymes.
  • Conditions : Mild pH (7–8), ambient temperature.
Case Study: Asymmetric Reduction of N-Boc-Piperidin-3-One
Parameter Details
Substrate N-Boc-piperidin-3-one (NBPO)
Enzyme Recombinant ketoreductase (e.g., Candida sp.)
Solvent Buffer (pH 7.5)
Yield >90% with >99% enantiomeric excess (e.e.)

Advantages : Scalable, high optical purity, and minimal by-products.

Grignard Addition and Reduction

This method constructs the piperidine core via organometallic reactions.

Reaction Sequence

  • Grignard Reaction : Add methyl magnesium bromide to protected piperidinone.
  • Reduction : Use lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) to reduce ketones.
Example: Synthesis from tert-Butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate
Step Reagents Conditions Yield
1 LiAlH₄ in THF 0°C → RT, 30 min 81%
2 DIBAL-H in DCM −78°C → 0°C, 2h 99.5%

Critical Factors : Anhydrous conditions and precise temperature control for stereochemical fidelity.

Protection/Deprotection Strategies

Sequential protection of hydroxyl groups optimizes regioselectivity.

Case Study: tert-Butyl Chloroformate Protection

Step Reaction Conditions Yield
1 Protection of 4-hydroxymethylpiperidine Boc₂O, DCM, RT, 2h 88%
2 Deprotection TFA/DCM, 0°C, 1h >95%

Key Insight : Hydroxymethyl groups remain unprotected during Boc installation due to steric hindrance.

SN2 Substitution

Direct substitution on pyridinium precursors forms the piperidine backbone.

Reaction Pathway

  • Substrate : 4-Methylpyridinium chloride.
  • Nucleophile : tert-Butoxycarbonyl group via SN2 displacement.
Example: Synthesis from 4-Methylpyridinium
Parameter Details
Reagents Benzyl chloride, NaI, acetone
Conditions 60°C, 12h
Yield 82%

Mechanistic Note : Steric bulk of tert-butyl group hinders competing elimination pathways.

Radical Rearrangement and Cyclization

Radical intermediates enable novel ring-forming reactions.

Reaction Scheme

  • Aziridine Formation : Cyclization of bromo-acetal derivatives.
  • Radical Rearrangement : Tri-n-butyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) induce 5-exo-trig cyclization.
Example: Synthesis via Aziridinylcarbinyl Radical
Step Conditions Product Yield
1 TBTH, AIBN, 80°C, 12h Piperidine core 60%

Applications : Access to 5-methylenepiperidines for PROTAC design.

Iodine-Mediated Oxidation

Oxidation of alcohols to ketones precedes stereoselective reductions.

Case Study: Oxidation of 3-(Piperidin-4-yl)propanol

Reagents Conditions Product Yield
I₂, imidazole, PPh₃ Benzene, 20°C, 3h tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate 96%

Mechanism : Imidazole acts as a base to deprotonate iodine intermediates.

Asymmetric Catalytic Hydrogenation

Transition-metal catalysts enable stereoselective reductions.

Example: Rhodium-Catalyzed Reduction

Parameter Details
Substrate tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate
Catalyst Rhodium/Noyori-type ligand
Conditions H₂ (50 psi), ethanol, 25°C
Yield 74% with >93% e.e.

Outcome : Exclusive formation of (3R,4R)-diastereomer.

Data Tables

Table 1: Comparative Analysis of Preparation Methods

Method Key Reagents Yield Stereochemical Control Scalability Source
Chemical Resolution Tartaric acid, Boc₂O <50% Moderate Low
Biotransformation Ketoreductase, NBPO >90% High High
Grignard Addition LiAlH₄, DIBAL-H 81–99.5% High Moderate
SN2 Substitution Benzyl chloride, NaI 82% None High
Radical Rearrangement TBTH, AIBN 60% Moderate Low

Table 2: Reaction Conditions for Key Steps

Method Solvent Temperature Time Catalyst
Boc Protection DCM 20°C 2h Triethylamine
Asymmetric Reduction Buffer 25°C 12h Ketoreductase
Iodine Oxidation Benzene 20°C 3h Imidazole
Rh-Catalyzed Hydrogenation Ethanol 25°C 24h Rhodium ligand

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield piperidine ketones, while reduction can produce various piperidine alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The tert-butyl ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position and type of substituents on the piperidine ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis with key analogs:

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Synthesis : Prepared via alkylation or reduction of carbonyl intermediates, as seen in , where methanesulfonyl chloride activates the hydroxymethyl group for substitution .
  • Applications : Used as a precursor for azide derivatives (e.g., tert-butyl 4-(azidomethyl)piperidine-1-carboxylate) in click chemistry .
Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
  • Structure : Hydroxyl at position 3 and a trifluoromethylphenyl group at position 4.
  • Properties : The aromatic substituent enhances lipophilicity, impacting pharmacokinetics. Molecular weight (345.36 g/mol) is higher than the target compound’s estimated ~260–280 g/mol .
  • Synthetic Relevance : Demonstrates the feasibility of introducing aryl groups via cross-coupling reactions, a strategy adaptable to the target compound’s hydroxymethyl group.
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
  • Structure : Hydroxyethyl and methyl groups at position 4.
  • Synthesis : Likely involves alkylation of a piperidine precursor followed by Boc protection .

Ring Size Variants: Piperidine vs. Pyrrolidine

  • Tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate ():
    • Structure : Five-membered pyrrolidine ring instead of six-membered piperidine.
    • Impact : Smaller ring size increases ring strain, altering conformational flexibility and reactivity. For example, bromination of the hydroxymethyl group proceeds via mesylation followed by LiBr substitution .
    • Application : Used in transition-state analog synthesis for enzyme inhibitors, highlighting how ring size influences target selectivity .

Biological Activity

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, a compound with the molecular formula C₁₁H₂₁N₁O₄ and a molecular weight of approximately 231.29 g/mol, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring substituted with hydroxyl and hydroxymethyl groups, which may significantly influence its interactions with biological systems.

Structural Characteristics

The compound's structure is characterized by:

  • A tert-butyl group , which enhances lipophilicity.
  • A hydroxymethyl group that may participate in hydrogen bonding.
  • A hydroxyl group that can influence reactivity and binding affinities.

These features suggest that this compound could interact with various biological targets, potentially leading to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Properties
Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth.

2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory activities. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory conditions.

3. Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast cancer cell lines (MDA-MB-231) with IC50 values indicating significant inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The hydroxyl and hydroxymethyl groups may facilitate binding to specific receptors or enzymes.
  • The compound might inhibit key metabolic pathways involved in cell proliferation and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylateC₁₁H₂₁N₁O₄Different stereochemistry at positions 3 and 4
Tert-butyl 3-hydroxy-piperidine-1-carboxylateC₉H₁₅N₁O₄Lacks the hydroxymethyl group; simpler structure
N-Boc 3-hydroxy-4-(hydroxymethyl)piperidineC₁₁H₂₃N₁O₄Contains a Boc protecting group; used in peptide synthesis

The distinct stereochemistry and functional groups of this compound may confer unique biological properties compared to these similar compounds.

Case Studies

Several case studies have documented the biological activities of this compound:

  • Anticancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value determined at approximately 0.126 μM. This suggests strong selectivity towards cancer cells over normal cells.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in inflammatory markers, supporting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, and what critical reaction conditions must be controlled?

  • Methodology : Synthesis typically involves multi-step strategies, such as Grignard addition to protected piperidinone intermediates, followed by Boc-group introduction. Key steps include hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) and controlled reduction of ketones to secondary alcohols. Reaction conditions require anhydrous environments (e.g., THF under nitrogen), precise temperature control (−78°C for Grignard reactions), and catalysts like Pd/C for hydrogenation .
  • Validation : Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and HPLC (>98% purity) .

Q. How can researchers confirm the stereochemical configuration of this compound derivatives?

  • Techniques : Use X-ray crystallography (e.g., SHELX programs for structure refinement) to resolve absolute stereochemistry . Complementary methods include NOESY NMR to assess spatial proximity of substituents and chiral chromatography for enantiomeric excess determination .

Q. What analytical techniques are most effective for purity assessment and structural verification of this compound?

  • Workflow :

Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) .

Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion validation and FT-IR to identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address discrepancies between predicted and observed biological activity data for this compound?

  • Troubleshooting :

  • Impurity Analysis : Re-run HPLC/MS to detect trace by-products that may interfere with assays .
  • Stereochemical Effects : Compare activity of isolated enantiomers (via chiral separation) to rule out off-target interactions .
  • Computational Validation : Perform molecular docking studies (e.g., AutoDock Vina) to verify binding poses against target proteins .

Q. What strategies optimize the compound's stability during long-term storage for pharmacological studies?

  • Storage Protocols :

  • Temperature : Store at −20°C under argon to prevent oxidation of hydroxymethyl groups .
  • Container : Use amber vials with PTFE-lined caps to minimize light/moisture exposure. Confirm stability via periodic NMR analysis .

Q. What are the key considerations when designing PROTAC molecules using this piperidine derivative as a ligand-binding component?

  • Design Criteria :

  • Linker Optimization : Balance hydrophilicity (PEG spacers) and length (8–12 atoms) to ensure ternary complex formation with E3 ligases (e.g., VHL or cereblon) .
  • Binding Affinity : Use surface plasmon resonance (SPR) to measure KD values (<100 nM) for target protein engagement .

Q. How does the hydroxymethyl group's position influence the compound's reactivity in nucleophilic substitution reactions?

  • Steric/Electronic Effects :

  • Position 4 : The hydroxymethyl group at C4 enhances steric hindrance, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures).
  • Position 3 : Adjacent hydroxyl groups may participate in hydrogen bonding, stabilizing transition states in SN2 pathways .

Q. What computational methods are employed to predict hydrogen-bonding interactions in crystalline forms of this compound?

  • Approach :

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Mercury software to predict packing motifs .
  • DFT Calculations : Optimize crystal lattice energy with Gaussian09 (B3LYP/6-31G* basis set) to simulate intermolecular interactions .

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